4-(4-Chlorophenoxy)-3-nitroaniline
Description
Properties
CAS No. |
83660-66-6 |
|---|---|
Molecular Formula |
C12H9ClN2O3 |
Molecular Weight |
264.66 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)-3-nitroaniline |
InChI |
InChI=1S/C12H9ClN2O3/c13-8-1-4-10(5-2-8)18-12-6-3-9(14)7-11(12)15(16)17/h1-7H,14H2 |
InChI Key |
GGWFTNFAHXOEBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s key structural features include:
- Nitro group (NO₂): Enhances electron-withdrawing effects, reducing electron density on the aromatic ring.
Comparable Compounds :
4-Chloro-3-nitroaniline (C₆H₅ClN₂O₂; MW 172.57 g/mol): Lacks the phenoxy group but shares the nitro and chloro substituents. It is a precursor in dye and pharmaceutical intermediates .
3-Chloro-4-(4-chlorophenoxy)aniline (C₁₂H₉Cl₂NO; MW 266.11 g/mol): Replaces the nitro group with a second chlorine atom, reducing electron-withdrawing effects .
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline (C₁₈H₁₃ClN₂O₂; MW 324.76 g/mol): Features multiple aromatic rings and nitro groups, increasing molecular weight and complexity .
Physicochemical Properties
*Nitroaniline derivatives typically exhibit acidic NH groups due to electron-withdrawing substituents.
†Estimated from related Schiff base derivatives .
‡Inferred from 4-chloro-2-nitroaniline (pKa 1.10) .
Chemical Reactivity and Stability
- Microbial Transformation: Nitro groups significantly reduce biodegradation rates. In studies of substituted anilines, 3-nitroaniline showed a 10-fold lower transformation rate constant (kₐ) compared to unsubstituted aniline . The addition of a chlorophenoxy group in this compound likely further decreases microbial activity due to steric hindrance .
- Synthetic Pathways: Derivatives like 3-chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline are synthesized via condensation reactions between aldehydes and anilines, highlighting the reactivity of the amine group in forming Schiff bases .
Key Differentiators
Substituent Effects: The chlorophenoxy group in this compound enhances steric bulk and lipophilicity compared to simpler nitroanilines, impacting solubility and biological persistence.
Acidity and Reactivity: The nitro group lowers pKa, increasing acidity, while the phenoxy group may hinder nucleophilic substitution reactions.
Toxicity Profile: Compounds with nitro groups (e.g., 4-chloro-3-nitroaniline) are generally more toxic than non-nitro analogs, with hazards including skin irritation and NOₓ emissions .
Preparation Methods
Reaction Overview
The Ullmann-type coupling reaction provides a direct route to introduce the 4-chlorophenoxy group onto a nitro-substituted aniline backbone. This method, adapted from the synthesis of rafoxanide, involves displacing a halogen atom (e.g., chlorine) at the 4-position of 3-nitro-4-chloroaniline with a phenoxide ion derived from 4-chlorophenol.
Substrate Preparation
3-Nitro-4-chloroaniline serves as the starting material. Its synthesis begins with the nitration of 4-chloroaniline. Protecting the amine group as an acetanilide (via acetic anhydride) directs nitration to the meta position relative to the acetamido group, yielding 3-nitro-4-chloroacetanilide. Subsequent hydrolysis under acidic conditions regenerates the free amine, producing 3-nitro-4-chloroaniline.
Coupling Conditions
The phenoxide ion is generated by treating 4-chlorophenol with potassium hydroxide in a polar aprotic solvent (e.g., dimethylformamide). Adding catalytic copper powder (0.5–1 mol%) facilitates the nucleophilic aromatic substitution at 110–120°C, replacing the chlorine atom at the 4-position with the phenoxy group. The reaction typically achieves a 96% yield for analogous diphenylether intermediates.
Key Data:
Nitration of 4-(4-Chlorophenoxy)acetanilide
Directed Nitration Strategy
Electrophilic nitration of 4-(4-chlorophenoxy)acetanilide leverages the acetamido group’s para-directing effect to position the nitro group at the 3-position. This method mirrors classical nitration protocols for acetanilide derivatives.
Protection and Nitration
4-(4-Chlorophenoxy)aniline is acetylated using acetic anhydride to form 4-(4-chlorophenoxy)acetanilide. Nitration with a mixed acid (HNO₃/H₂SO₄) at 0–5°C introduces the nitro group meta to the acetamido group, yielding 3-nitro-4-(4-chlorophenoxy)acetanilide. The crude product is recrystallized from ethanol to isolate the para-nitro isomer.
Deprotection
Hydrolysis with 20% sulfuric acid under reflux removes the acetyl group, affording 4-(4-chlorophenoxy)-3-nitroaniline. This step achieves >85% yield when conducted at 100°C for 1 hour.
Key Data:
Multi-Step Synthesis via Formylation and Directed Nitration
Formylation as a Protecting Strategy
Inspired by the synthesis of 5-chloro-2-nitroaniline, this route employs formylation to shield the amine during nitration.
Formylation of 4-(4-Chlorophenoxy)aniline
Reacting 4-(4-chlorophenoxy)aniline with formic acid under azeotropic conditions (toluene, 70–80°C) forms 4-(4-chlorophenoxy)formanilide. The formyl group directs subsequent nitration to the meta position.
Nitration and Hydrolysis
Nitration with fuming nitric acid in acetic acid at -5–10°C introduces the nitro group at the 3-position. Hydrolysis with 25% NaOH at 100°C regenerates the amine, yielding the target compound in 82% overall yield.
Key Data:
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Role of Directing Groups
Solvent and Catalyst Effects
-
Copper Catalysis: Enhances nucleophilic aromatic substitution by stabilizing the transition state.
-
Polar Solvents: DMF or xylene improve solubility of intermediates, facilitating higher yields.
Industrial-Scale Considerations
Q & A
Q. SAR Insights
- Nitro Position: 3-Nitro > 2-Nitro (10-fold activity increase in ATF4 inhibition).
- Chlorophenoxy Group: Essential for membrane permeability (logP ~3.5).
Advanced: How can computational methods predict the compound’s solubility and stability?
Answer:
- DFT Calculations: Predict nitro-group charge density (Mulliken charges: −0.45 e) and HOMO-LUMO gaps (~4.5 eV), correlating with stability under UV light .
- Molecular Dynamics (MD): Simulates solubility in ethanol/water mixtures (solubility parameter δ ≈ 20 MPa¹/²) .
- Degradation Pathways: Hydrolysis of the chlorophenoxy group follows first-order kinetics (t₁/₂ = 48 hours at pH 7) .
Advanced: What are the challenges in characterizing byproducts during scale-up?
Answer:
Common byproducts include:
- Di-nitro derivatives: Formed via over-nitration (detectable via HPLC at λ = 254 nm).
- Oxidative Coupling Products: Result from radical intermediates (e.g., dimerization under aerobic conditions) .
Mitigation involves quenching reactions with Na₂S₂O₃ and using inert atmospheres (N₂/Ar). LC-MS/MS with collision-induced dissociation (CID) identifies trace impurities (<0.1%) .
Advanced: How does the compound interact with biological macromolecules in mechanistic studies?
Answer:
In cancer research, the compound covalently binds to KEAP1 (Kelch-like ECH-associated protein 1), disrupting Nrf2 degradation. Surface plasmon resonance (SPR) shows KD = 120 nM . In enzymatic assays, nitro-reductase activity converts it to hydroxylamine intermediates, which induce DNA strand breaks (EC₅₀ = 5 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
